3-(5-{[(benzylcarbamoyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(2-methoxyphenyl)methyl]propanamide
説明
This compound is a structurally complex heterocyclic molecule featuring an imidazo[1,2-c]quinazolinone core modified with a sulfanyl-linked benzylcarbamoyl group and an N-(2-methoxyphenyl)methyl-propanamide side chain. The imidazoquinazoline scaffold is known for its pharmacological relevance, particularly in anticancer and antimicrobial research . Key structural elements include:
- Core: The imidazo[1,2-c]quinazolin-3-one system, which provides rigidity and facilitates interactions with biological targets via hydrogen bonding and π-π stacking.
- Substituents:
Synthetic routes for analogous compounds often involve coupling reactions using HBTU or DMF-mediated alkylation/amidation steps .
特性
IUPAC Name |
3-[5-[2-(benzylamino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29N5O4S/c1-39-25-14-8-5-11-21(25)18-32-26(36)16-15-24-29(38)35-28(33-24)22-12-6-7-13-23(22)34-30(35)40-19-27(37)31-17-20-9-3-2-4-10-20/h2-14,24H,15-19H2,1H3,(H,31,37)(H,32,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASVSHNBCCDJGDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CCC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC(=O)NCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 3-(5-{[(benzylcarbamoyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(2-methoxyphenyl)methyl]propanamide (CAS Number: 1095325-73-7) belongs to a class of imidazoquinazolines known for their diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 539.6 g/mol. The structural complexity includes an imidazoquinazoline core, a benzylcarbamoyl moiety, and a methoxyphenyl substituent, which contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The imidazoquinazoline scaffold has been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. This inhibition is significant for the management of type 2 diabetes mellitus (T2DM) by delaying glucose absorption in the intestines .
- Kinase Inhibition : Recent studies have highlighted the compound's potential as a kinase inhibitor. It has been screened against a panel of 109 kinases and exhibited notable binding affinity, suggesting its role in regulating cellular signaling pathways .
- Protein-Ligand Interactions : The presence of the sulfanyl group allows for redox reactions that can modulate protein interactions, enhancing or inhibiting enzyme activities depending on the biochemical environment.
In Vitro Studies
Research has demonstrated that compounds within the imidazoquinazoline family exhibit potent anti-proliferative effects against various cancer cell lines. For example:
- Anti-Cancer Activity : In studies assessing anti-proliferative activity against multiple cancer cell lines, compounds similar to the target compound showed IC50 values ranging from 1 µM to 3 µM, indicating significant cytotoxicity .
Case Studies
- Diabetes Management : A study evaluating α-glucosidase inhibitors reported that derivatives of imidazoquinazolines with methoxy substitutions displayed enhanced inhibitory activity compared to their counterparts without such modifications . This suggests that the methoxy group in our compound may similarly enhance its therapeutic efficacy.
- Kinase Profiling : In a kinase profiling study, compounds similar to our target were tested against various human kinases. Results indicated that certain derivatives stabilized kinase structures significantly better than control compounds, suggesting potential applications in cancer therapy and other diseases involving dysregulated kinase activity .
Data Tables
科学的研究の応用
Chemical Characteristics
The compound features a complex structure that includes an imidazoquinazoline moiety. Its chemical formula is C30H29N5O3S, indicating the presence of multiple functional groups that contribute to its biological activity. The synthesis of such compounds often involves multi-step reactions that can yield various derivatives with distinct properties.
Anticancer Activity
Quinazolines and their derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to 3-(5-{[(benzylcarbamoyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(2-methoxyphenyl)methyl]propanamide exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that quinazoline derivatives can inhibit the proliferation of leukemia cells and other malignancies through mechanisms involving apoptosis and cell cycle arrest .
Antimicrobial Properties
The imidazoquinazoline structure is associated with antimicrobial activity. Compounds within this class have demonstrated effectiveness against a range of bacterial and fungal pathogens. The sulfanyl group in the compound may enhance its interaction with microbial membranes or enzymes, leading to increased antibacterial efficacy .
Enzyme Inhibition
Research has indicated that quinazoline derivatives can act as inhibitors of various enzymes involved in disease processes. For example, some studies suggest that related compounds may inhibit kinases or proteases that are critical in cancer progression or inflammatory responses . This property makes them potential candidates for drug development aimed at treating diseases characterized by aberrant enzyme activity.
Neuroprotective Effects
Emerging studies suggest that quinazoline derivatives may possess neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress and inflammation play significant roles. Compounds similar to the one discussed may mitigate neuronal damage and promote cell survival in models of neurodegeneration .
Analgesic and Anti-inflammatory Activities
The compound's structural features suggest potential analgesic and anti-inflammatory effects. Quinazolines have been linked to pain relief mechanisms and modulation of inflammatory pathways, making them candidates for further investigation in pain management therapies .
Case Study 1: Anticancer Activity Assessment
In a study assessing the anticancer potential of quinazoline derivatives, researchers synthesized several analogs and evaluated their cytotoxicity against human leukemia cell lines (K-562). The results indicated that specific modifications to the benzylcarbamoyl group significantly enhanced activity, highlighting the importance of structural optimization in drug design .
Case Study 2: Antimicrobial Efficacy
A series of experiments were conducted to evaluate the antimicrobial effectiveness of imidazoquinazoline compounds against Staphylococcus aureus and Escherichia coli. The results showed promising inhibitory effects, suggesting that modifications to the sulfanyl group could further improve efficacy .
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural and Functional Overview of Analogous Compounds
Table 1 summarizes key structural and functional differences between the target compound and its analogs:
¹ Hypothesized based on imidazoquinazoline derivatives' known roles in kinase inhibition .
Key Comparative Findings
Triazolo derivatives often exhibit enhanced metabolic stability but reduced solubility . Thiazolo-triazole cores (e.g., ) prioritize interactions with sulfur-rich enzymatic pockets, unlike the nitrogen-dominated imidazoquinazoline system.
The 2-methoxyphenyl moiety in the target compound may enhance blood-brain barrier penetration relative to the isopropyl group in ’s analog, which prioritizes hepatic clearance.
Biological Activity Trends: Sulfonamide-linked propanamides (e.g., compound 7 ) show anticancer activity via thymidylate synthase inhibition, whereas imidazoquinazoline derivatives are hypothesized to target PI3K/AKT pathways . Alkylthio-enynones (e.g., Z-ethylthio enynone ) and the target compound’s sulfanyl group share efflux pump modulation mechanisms, suggesting overlapping applications in combating antibiotic resistance.
Synthetic Accessibility :
- The target compound’s synthesis likely requires multi-step coupling (HBTU/DMF) similar to , but its complex core may reduce yields compared to linear sulfonamides (e.g., 68.6% yield for compound 7 vs. hypothetical ≤50% for the target) .
Q & A
Q. What are the optimized synthetic routes for this compound, and how do reaction conditions affect yield and purity?
The synthesis involves multi-step organic reactions, starting with the formation of a quinazoline core via condensation of 2-aminobenzamide derivatives with arylaldehydes in dimethylformamide (DMF) using sodium disulfite as a catalyst . Key steps include thiol-group introduction and acylation with tailored acyl chlorides. Yield optimization (up to 95.7% in analogous compounds) depends on solvent polarity, temperature control (60–80°C), and stoichiometric ratios of intermediates. Purity is enhanced via recrystallization or column chromatography, with monitoring by TLC and HPLC .
Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?
- 1H/13C-NMR : Assigns proton environments and carbon frameworks, critical for verifying substituent positions (e.g., benzylcarbamoyl and methoxyphenyl groups) .
- IR Spectroscopy : Confirms functional groups (e.g., carbonyl at ~1700 cm⁻¹, sulfanyl at ~2550 cm⁻¹) .
- HPLC-MS : Determines purity (>95%) and molecular weight (e.g., [M+H]+ ion matching theoretical mass) .
- Elemental Analysis : Validates C, H, N, S content within ±0.3% of theoretical values .
Advanced Research Questions
Q. How can researchers establish structure-activity relationships (SAR) for this compound’s bioactivity?
SAR studies require systematic structural modifications followed by bioassays:
- Core Modifications : Alter the imidazoquinazolinone ring (e.g., substituents at positions 2 and 5) to assess impact on target binding .
- Functional Group Variations : Replace the benzylcarbamoyl group with fluorinated or chlorinated analogues to probe electronic effects .
- Assays : Measure IC50 in enzyme inhibition (e.g., kinases) or EC50 in cellular models (e.g., apoptosis assays) .
- Structural Data : Use X-ray crystallography or docking simulations to map binding interactions (e.g., hydrogen bonds with catalytic residues) .
Q. What strategies resolve contradictory data in SAR studies for analogues?
Contradictions often arise from assay variability or unaccounted off-target effects. Solutions include:
- Orthogonal Assays : Validate hits using SPR (surface plasmon resonance) for binding affinity and ITC (isothermal titration calorimetry) for thermodynamic profiling .
- Crystallographic Studies : Resolve ambiguities in binding modes (e.g., compare ligand poses in X-ray structures) .
- Proteomic Profiling : Identify off-target interactions via pull-down assays or affinity-based protein profiling .
Q. What are effective derivatization strategies to enhance pharmacological properties?
- Alkylation/Acylation : Introduce solubilizing groups (e.g., PEG chains) at the sulfanyl or amide positions to improve bioavailability .
- Click Chemistry : Attach fluorophores or biotin tags via azide-alkyne cycloaddition for target identification .
- Bioisosteric Replacement : Substitute the methoxyphenyl group with trifluoromethyl or cyanophenyl to optimize metabolic stability .
Q. How to design in vitro assays to evaluate target engagement and selectivity?
- Binding Assays : Use fluorescence polarization or SPR to measure dissociation constants (Kd) against purified targets .
- Selectivity Panels : Screen against related enzymes (e.g., kinase family members) to calculate selectivity indices .
- Cellular Models : Employ engineered cell lines (e.g., luciferase reporters) to quantify pathway modulation (e.g., NF-κB inhibition) .
Q. What computational approaches model interactions with biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to predict binding poses in target active sites .
- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100-ns trajectories (e.g., RMSD <2 Å indicates stable binding) .
- Free Energy Calculations : Apply MM-PBSA/GBSA to estimate binding energies and guide lead optimization .
Q. How to address stability issues in biological assays or storage conditions?
- Degradation Studies : Use LC-MS to identify hydrolysis products (e.g., amide bond cleavage under acidic conditions) .
- Formulation Optimization : Test lyophilized vs. DMSO stock solutions for long-term stability (-80°C preferred) .
- Buffer Screening : Assess pH-dependent solubility (e.g., phosphate vs. Tris buffers) to prevent precipitation .
Q. What comparative analysis methods distinguish this compound from analogues?
Q. How to investigate the compound’s mechanism of action at the molecular level?
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